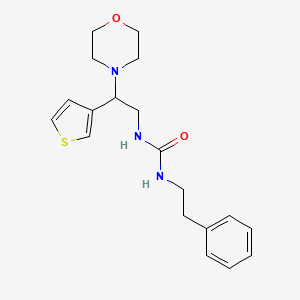

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. Its unique structure, which includes a morpholine ring, a thiophene group, and a phenethylurea moiety, makes it a versatile compound for various studies.

Preparation Methods

The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Formation of the Morpholino Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group.

Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, often using thiophene-3-boronic acid or a similar reagent.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with phenethyl isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The thiophene group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the urea moiety or the thiophene ring.

Substitution: The morpholine ring and the thiophene group can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It finds applications in material science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea can be compared with similar compounds such as:

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea: This compound has a similar structure but with a p-tolyl group instead of a phenethyl group.

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with urea or related compounds. The general synthetic route includes:

- Formation of the thiophene moiety : This can be achieved through various methods such as cyclization reactions involving thiophene precursors.

- Urea formation : The urea group is introduced via reaction with isocyanates or by direct condensation with amines.

- Final coupling : The morpholine group is attached through a nucleophilic substitution reaction.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vivo studies using animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound. These effects suggest a potential mechanism involving the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity against various bacterial strains. Results indicated that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : The compound affects key regulatory proteins involved in the cell cycle, leading to inhibited proliferation.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, which is crucial for its anticancer effects.

- Cytokine Modulation : The anti-inflammatory effects are likely due to modulation of cytokine production and signaling pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Model : In an experimental model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size and weight compared to controls.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked decrease in paw swelling, indicating its anti-inflammatory potential.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c23-19(20-8-6-16-4-2-1-3-5-16)21-14-18(17-7-13-25-15-17)22-9-11-24-12-10-22/h1-5,7,13,15,18H,6,8-12,14H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFPGNGJFNQYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.